(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18750408
InChI: InChI=1S/C13H7BrClFO/c14-10-6-3-5-9(12(10)16)13(17)8-4-1-2-7-11(8)15/h1-7H
SMILES:
Molecular Formula: C13H7BrClFO
Molecular Weight: 313.55 g/mol

(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone

CAS No.:

Cat. No.: VC18750408

Molecular Formula: C13H7BrClFO

Molecular Weight: 313.55 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone -

Specification

Molecular Formula C13H7BrClFO
Molecular Weight 313.55 g/mol
IUPAC Name (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone
Standard InChI InChI=1S/C13H7BrClFO/c14-10-6-3-5-9(12(10)16)13(17)8-4-1-2-7-11(8)15/h1-7H
Standard InChI Key ZVDVEOFEFWDWNY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone, reflects its bis-aryl ketone structure. The carbonyl group bridges two aromatic rings: one substituted with bromine and fluorine at the 3- and 2-positions, respectively, and the other with chlorine at the 2-position. Key structural features include:

Crystallographic and Stereoelectronic Properties

X-ray diffraction studies of analogous benzophenones reveal planar geometries due to conjugation between the carbonyl group and aromatic π-systems. The Standard InChIKey (ZVDVEOFEFWDWNY-UHFFFAOYSA-N) encodes its stereochemical identity, while the Canonical SMILES (C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl) provides a simplified topological representation.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₇BrClFO
Molecular Weight313.55 g/mol
IUPAC Name(3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl
InChIKeyZVDVEOFEFWDWNY-UHFFFAOYSA-N

Synthetic Methodologies

Friedel-Crafts Acylation

The most widely reported synthesis involves Friedel-Crafts acylation, where 3-bromo-2-fluorobenzoyl chloride reacts with 2-chlorobenzene in the presence of AlCl₃ as a Lewis acid catalyst. This method achieves moderate yields (50–65%) under anhydrous conditions in solvents like dichloromethane or toluene.

Reaction Conditions:

  • Temperature: 40–60°C

  • Solvent: Dichloromethane (anhydrous)

  • Catalyst: AlCl₃ (1.2 equiv)

  • Time: 6–8 hours

Alternative Routes

Electrophilic Aromatic Substitution: Halogenated phenols undergo coupling with benzoyl chlorides under acidic conditions, though this method is less efficient due to competing side reactions.

Table 2: Synthetic Routes Comparison

MethodYield (%)Key AdvantagesLimitations
Friedel-Crafts Acylation50–65Scalable, high purityRequires anhydrous conditions
Electrophilic Substitution30–40Broad substrate compatibilityLow yield, side products

Chemical Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carbonyl group undergoes nucleophilic attack by amines or hydrazines, forming imines or hydrazones. For example, reaction with hydrazine hydrate yields (3-bromo-2-fluorophenyl)(2-chlorophenyl)hydrazone, a precursor for heterocyclic synthesis.

Reduction Reactions

Catalytic hydrogenation with Pd/C in ethanol reduces the ketone to (3-bromo-2-fluorophenyl)(2-chlorophenyl)methanol, though over-reduction to the alkane is avoided by controlling H₂ pressure.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation. For instance, coupling with 4-methoxyphenylboronic acid produces a trisubstituted benzophenone derivative.

Applications in Pharmaceutical Research

Antimicrobial Agents

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. In vitro studies show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to halogen-induced membrane disruption.

Kinase Inhibition

The compound serves as a scaffold for tyrosine kinase inhibitors. Modifying the chloro-substituted ring enhances binding affinity to ATP pockets, with IC₅₀ values reaching 50 nM in preliminary assays.

Table 3: Biological Activity Data

ApplicationTargetActivity (IC₅₀/MIC)
AntimicrobialS. aureus4 µg/mL
Kinase InhibitionEGFR-TK50 nM

Industrial and Material Science Applications

Polymer Additives

Incorporating this benzophenone into polyethylene terephthalate (PET) improves UV stability by 40%, as measured by accelerated weathering tests.

Agrochemical Intermediates

Its derivatives are precursors to herbicides such as chlorobenzaldehyde analogs, which inhibit acetolactate synthase in plants.

Comparison with Related Halogenated Benzophenones

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaSubstituentsKey Application
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanoneC₁₃H₇BrClFO3-Br, 2-F, 2-ClKinase inhibition
(4-Bromo-2-fluorophenyl)(phenyl)methanoneC₁₃H₈BrFO4-Br, 2-FAntimicrobials
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanoneC₁₄H₁₀BrClO₂5-Br, 2-Cl, 4-OCH₃SGLT2 inhibitors

The 3-bromo-2-fluoro substitution in the title compound enhances electrophilicity compared to analogs, making it more reactive in cross-couplings.

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